molecular formula C8H10O4S B14188515 4-Ethyl-3-hydroxybenzene-1-sulfonic acid CAS No. 873838-52-9

4-Ethyl-3-hydroxybenzene-1-sulfonic acid

Katalognummer: B14188515
CAS-Nummer: 873838-52-9
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: ZDFBAWMKSMVTDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-hydroxybenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of an ethyl group at the fourth position, a hydroxyl group at the third position, and a sulfonic acid group at the first position on the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-ethylphenol (4-ethyl-3-hydroxybenzene) using sulfur trioxide or fuming sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the sulfonation process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-hydroxybenzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development for various diseases.

    Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-hydroxybenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence various biochemical pathways, making the compound useful in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its similar compounds .

Eigenschaften

CAS-Nummer

873838-52-9

Molekularformel

C8H10O4S

Molekulargewicht

202.23 g/mol

IUPAC-Name

4-ethyl-3-hydroxybenzenesulfonic acid

InChI

InChI=1S/C8H10O4S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5,9H,2H2,1H3,(H,10,11,12)

InChI-Schlüssel

ZDFBAWMKSMVTDZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.